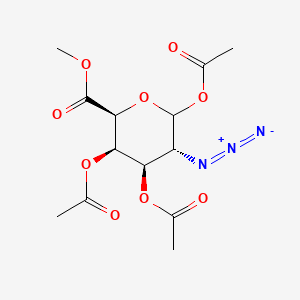

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester

Descripción general

Descripción

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is a synthetic organic compound with the molecular formula C13H17N3O9 and a molecular weight of 359.29 g/mol . This compound is notable for its azido group, which makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex carbohydrates and glycosylation reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester typically involves the following steps:

Starting Material: The process begins with D-galacturonic acid, a naturally occurring sugar acid derived from pectin.

Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 3, and 4 are protected using acetic anhydride in the presence of a catalyst such as pyridine, forming the triacetate derivative.

Introduction of Azido Group: The hydroxyl group at position 2 is converted to an azido group using a reagent like sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).

Esterification: The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Análisis De Reacciones Químicas

Types of Reactions

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Click Chemistry: The azido group participates in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Dimethylformamide (DMF): Common solvent for azidation reactions.

Palladium on Carbon (Pd/C): Catalyst for reduction reactions.

Copper(I) Catalysts: Used in click chemistry reactions.

Major Products Formed

Aminated Derivatives: Formed through reduction of the azido group.

Triazole Derivatives: Formed through click chemistry reactions with alkynes.

Aplicaciones Científicas De Investigación

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester has several applications in scientific research:

Glycosylation Reactions: Used as an intermediate in the synthesis of glycosylated compounds, which are important in the study of carbohydrate-protein interactions.

Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of biological processes.

Drug Development: Used in the synthesis of glycosylated drugs, enhancing their solubility and bioavailability.

Material Science: Employed in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Mecanismo De Acción

The mechanism of action of 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester primarily involves its azido group, which is highly reactive and can participate in various chemical reactions. In biological systems, the compound can be used to modify biomolecules, thereby altering their function and interactions. The azido group can be reduced to an amine, which can then form covalent bonds with other molecules, facilitating the study of molecular pathways and interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-Azido-2-deoxy-D-glucose: Similar in structure but derived from glucose instead of galacturonic acid.

2-Azido-2-deoxy-D-mannose: Another similar compound derived from mannose.

2-Azido-2-deoxy-L-fucose: Derived from fucose, differing in stereochemistry.

Uniqueness

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is unique due to its specific structure, which includes the triacetate protection and the methyl ester group. These features make it particularly useful in glycosylation reactions and bioconjugation, providing distinct advantages in terms of reactivity and stability compared to other azido sugars.

Actividad Biológica

2-Azido-2-deoxy-D-galacturonate 1,3,4-triacetate methyl ester (CAS Number: 81997-92-4) is a derivative of galacturonic acid, which is notable for its applications in biochemical research, particularly in the study of glycosylation and metabolic processes. This compound features an azide group that allows for bioorthogonal reactions, making it a valuable tool in chemical biology.

- Molecular Formula : C₁₃H₁₇N₃O₉

- Molecular Weight : 359.29 g/mol

- Structure : The compound includes an azido group and acetylated hydroxyls that enhance its solubility and reactivity.

Biological Activity

The biological activity of this compound is primarily related to its role as a chemical reporter in metabolic labeling studies. The azide functionality enables it to participate in click chemistry, which is widely used for tagging biomolecules in live cells.

- Incorporation into Glycans : The azide group can be incorporated into glycan structures during biosynthesis, allowing researchers to trace glycan modifications.

- Bioorthogonal Reactions : The compound can react with alkyne-containing probes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the visualization of glycoproteins and other biomolecules in cellular contexts.

Study 1: Metabolic Labeling of Glycoproteins

A study demonstrated that 2-Azido-2-deoxy-D-galacturonate can be effectively used to label glycoproteins in mammalian cells. Researchers found that the incorporation of this compound into cellular pathways allowed for the selective labeling and subsequent isolation of glycoproteins, showcasing its utility as a metabolic chemical reporter .

| Study Details | Findings |

|---|---|

| Title : Metabolic Chemical Reporters in Glycobiology | The azide derivative was incorporated into glycan structures, enabling visualization via bioorthogonal chemistry. |

| Methodology : Mammalian cell cultures treated with the compound | Successful labeling of O-GlcNAc-modified proteins was observed. |

Study 2: Toxicity Assessment

Another research project assessed the toxicity of various azido sugars, including 2-Azido-2-deoxy-D-galacturonate. It was found that while lower concentrations were well-tolerated by cells, higher concentrations led to cytotoxic effects due to metabolic overload .

| Toxicity Study | Results |

|---|---|

| Concentration Range : Low vs. High | Low concentrations showed no significant toxicity; high concentrations resulted in cell death. |

| Implication : Careful dosage is crucial for experimental applications. |

Applications in Research

The unique properties of 2-Azido-2-deoxy-D-galacturonate make it suitable for various applications:

- Glycobiology : Used for studying glycosylation patterns and dynamics.

- Chemical Biology : Serves as a tool for tagging and tracking biomolecules within living systems.

- Drug Development : Potential use in designing targeted therapies that exploit glycan interactions.

Propiedades

IUPAC Name |

methyl (2S,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O9/c1-5(17)22-9-8(15-16-14)13(24-7(3)19)25-11(12(20)21-4)10(9)23-6(2)18/h8-11,13H,1-4H3/t8-,9-,10-,11+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMKPOBPFWONGP-LWYAWAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)C(=O)OC)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1N=[N+]=[N-])OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747071 | |

| Record name | Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81997-92-4 | |

| Record name | Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.